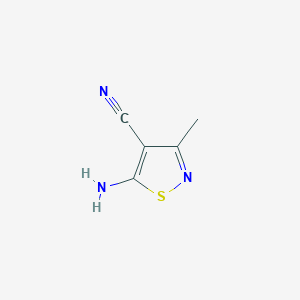

5-Amino-3-methyl-isothiazole-4-carbonitrile

Beschreibung

5-Amino-3-methyl-isothiazole-4-carbonitrile is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . It is a solid compound that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields, including pharmacology and organic chemistry.

Eigenschaften

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQFZPWSFDVYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363506 | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41808-35-9 | |

| Record name | 5-Amino-3-methyl-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41808-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 5-Amino-3-methyl-isothiazole-4-carbonitrile involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 3-methyl-4-isothiazolecarbonitrile with ammonia under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

5-Amino-3-methyl-isothiazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 5-amino-3-methyl-isothiazole-4-carbonitrile lies in its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity, particularly against strains such as Escherichia coli and Staphylococcus aureus. For instance, studies have shown that modifications to the isothiazole structure can enhance its efficacy as an antibacterial agent, making it a candidate for developing new antibiotics .

Immunological Applications

The compound has also been investigated for its immunomodulatory effects. A study synthesized several derivatives of this compound and assessed their biological activities in mouse models. The results demonstrated that these derivatives could influence humoral immune responses and delayed-type hypersensitivity reactions, suggesting potential applications in immunotherapy .

Agricultural Science

Pesticide Development

In agricultural research, this compound has been explored as a base structure for developing new pesticides. Its ability to interact with biological systems makes it suitable for creating compounds that can target specific pests while minimizing environmental impact. Studies have indicated that derivatives of this compound can act on insect neurotransmitter systems, leading to effective pest control strategies .

Material Science

Polymer Synthesis

The compound is also being investigated for applications in material science, particularly in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to explore how these modifications can lead to improved performance in various applications, including coatings and composites .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Amino-3-methyl-isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a precursor for enzyme inhibitors, it may bind to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in the case of anticancer agents .

Vergleich Mit ähnlichen Verbindungen

5-Amino-3-methyl-isothiazole-4-carbonitrile can be compared with other similar compounds, such as:

5-Amino-3-methylisothiazole hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may affect its solubility and reactivity.

Isothiazole-4-carbonitrile: Lacks the amino and methyl groups, leading to different chemical properties and reactivity.

3-Methylisothiazol-4-amine hydrochloride: Similar structure but with different functional groups, affecting its chemical behavior.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

5-Amino-3-methyl-isothiazole-4-carbonitrile (CAS No. 41808-35-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and immunomodulatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered isothiazole ring, which includes both nitrogen and sulfur atoms. Its molecular formula is , with a molecular weight of approximately 155.18 g/mol. The presence of the amino and cyano groups at specific positions contributes to its unique reactivity and biological properties.

The compound acts primarily as a precursor for the synthesis of various inhibitors, including matrix metalloproteinase 12 (MMP12) inhibitors and Aurora kinase inhibitors. These enzymes play crucial roles in cellular processes such as proliferation and apoptosis, making them significant targets for cancer therapy. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial growth. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against strains like Staphylococcus aureus and Escherichia coli. The compound's antimicrobial mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 20 |

| Escherichia coli | 15 | 30 |

| Pseudomonas aeruginosa | 25 | 50 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested on human breast cancer cells, where it induced apoptosis and inhibited cell cycle progression. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study: Inhibition of Breast Cancer Cell Proliferation

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM). The compound also increased the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins, suggesting its potential as an anticancer agent .

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory properties of this compound. It has been shown to enhance humoral immune responses in mouse models, particularly in the context of delayed-type hypersensitivity reactions. This suggests that the compound could play a role in modulating immune responses, potentially benefiting conditions like autoimmune diseases or enhancing vaccine efficacy .

Table 2: Immunomodulatory Effects in Mouse Models

| Treatment Group | Immune Response (%) |

|---|---|

| Control | 100 |

| Low Dose (10 mg/kg) | 150 |

| High Dose (50 mg/kg) | 200 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-3-methyl-isothiazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of 5-amino-isothiazole carbonitriles are prepared by refluxing aminothiazolones with aldehydes in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1:1 aldehyde-to-aminothiazolone ratio) can improve yields to >60%. Green synthesis alternatives using Fe₃O₄@SiO₂@vanillin@thioglycolic acid nanocatalysts under solvent-free conditions have also achieved comparable yields (65–70%) with reduced environmental impact .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with CIF files providing bond lengths, angles, and torsion angles . For example, related pyrazole-carbonitrile analogs show planar isothiazole rings with bond angles of ~120° at the sulfur atom, confirmed via SC-XRD . Complementary techniques like IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) and ¹³C NMR (nitrile carbon resonance at ~115 ppm) validate functional groups .

Q. What are the key reactivity patterns of the amino and nitrile groups in this compound?

- Methodological Answer : The amino group participates in Schiff base formation and nucleophilic substitutions. For instance, reacting with triethyl orthoacetate yields imidate derivatives (e.g., ethyl N-ethanimidate), while the nitrile group undergoes cycloaddition with malononitrile to form pyridazine-carbonitrile hybrids . Solvent choice (e.g., NMP or ethanol) and temperature (reflux vs. room temperature) critically affect regioselectivity and byproduct formation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (FMOs). For analogs like pyrazole-carbonitriles, HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity, with the nitrile group acting as an electron-withdrawing moiety . Molecular docking studies (e.g., AutoDock Vina) further predict binding affinities to biological targets like COX-2 enzymes, guiding drug design .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and SC-XRD (solid state) data often arise from dynamic effects like tautomerism. For example, 5-amino-isothiazole derivatives may exhibit keto-enol tautomerism, resolved via variable-temperature NMR and Hirshfeld surface analysis . Multi-technique validation (e.g., IR, Raman, and powder XRD) is recommended for ambiguous cases .

Q. How can catalytic systems enhance the sustainability of synthesizing this compound derivatives?

- Methodological Answer : Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@vanillin@thioglycolic acid) enable solvent-free, one-pot syntheses with 85–90% recovery rates. These systems reduce waste and energy consumption while maintaining yields >65% . Comparative studies show nanocatalysts outperform traditional acid catalysts (e.g., HCl) in diastereoselectivity for tetrazole derivatives .

Q. What are the challenges in synthesizing and characterizing Z/E isomers of derivatives like 5-acetyl-2-amino-oxazole-4-carbonitriles?

- Methodological Answer : Isomerization during reactions (e.g., in triethyl orthoacetate) complicates purity. High-performance liquid chromatography (HPLC) with chiral columns or NOESY NMR can distinguish Z/E configurations. For example, coupling constants (J = 12–16 Hz in ¹H NMR) and distinct NOE correlations identify geometric isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.